molecular formula C38H61N11O13S B045735 Drosulfakinin 0 CAS No. 117457-89-3

Drosulfakinin 0

Cat. No. B045735
CAS RN: 117457-89-3
M. Wt: 912 g/mol
InChI Key: NWBKPMGHQDKSDL-CRYGRWINSA-N
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Description

Drosulfakinin (DSK) is a neuropeptide found in Drosophila melanogaster, the fruit fly . It is the fly ortholog of Cholecystokinin (CCK) in mammals . DSK is known to play a significant role in various biological processes including the regulation of gut function, satiety, food ingestion, and aggression . It is also involved in modulating female sexual receptivity . DSK is expressed in the central nervous system, including the subesophageal ganglion and an abdominal ganglion .


Synthesis Analysis

DSK is encoded by the Drosophila melanogaster drosulfakinin (Dsk) gene . The spatial and temporal distribution of three peptides, DSK I, DSK II, and DSK 0, have been examined in the central nervous system . DSK I and DSK II have a -RFamide C-terminus and are structurally similar to sulfakinin peptides; in contrast, DSK 0 contains -SFamide . DSK is expressed in larval brain tissue localizing to cells in the anterior and medial protocerebrum .


Molecular Structure Analysis

While there is limited information available on the specific molecular structure of Drosulfakinin 0, it is known that DSK I and DSK II have a -RFamide C-terminus and are structurally similar to sulfakinin peptides . In contrast, DSK 0 contains -SFamide .

Mechanism of Action

DSK promotes female sexual behavior in Drosophila. Loss of DSK function reduces female receptivity while overexpressing DSK enhances female receptivity . DSK acts through one of its receptors, CCKLR-17D3, to modulate female receptivity . Two pairs of Dsk-expressing neurons in the central brain have been identified to promote female receptivity . These neurons receive input signals from pC1 neurons that integrate sex-related cues and mating status .

Safety and Hazards

Based on the available information, Drosulfakinin 0 does not appear to pose any known safety hazards .

Future Directions

Research on Drosulfakinin 0 and its functions is ongoing. Recent studies have expanded our understanding of the neural circuit mechanisms underpinning innate sexual behaviors in Drosophila . Future research may continue to explore the roles of DSK in other behaviors and physiological processes . The findings from these studies could provide valuable insights into the fundamental circuit logic of aggression and other behaviors .

properties

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H61N11O13S/c1-20(51)31(49-36(60)23(10-6-7-14-39)45-34(58)24(11-12-28(41)52)44-32(56)22(40)17-29(42)53)38(62)46-25(13-15-63-2)35(59)48-27(19-50)37(61)47-26(33(57)43-18-30(54)55)16-21-8-4-3-5-9-21/h3-5,8-9,20,22-27,31,50-51H,6-7,10-19,39-40H2,1-2H3,(H2,41,52)(H2,42,53)(H,43,57)(H,44,56)(H,45,58)(H,46,62)(H,47,61)(H,48,59)(H,49,60)(H,54,55)/t20-,22+,23+,24+,25+,26+,27+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBKPMGHQDKSDL-CRYGRWINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H61N11O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30151791
Record name Drosulfakinin 0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

912.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Drosulfakinin 0

CAS RN

117457-89-3
Record name Drosulfakinin 0
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117457893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Drosulfakinin 0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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